Tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions. The cyano group and the fluorophenyl moiety are then introduced through subsequent reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its cyano and fluorophenyl groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In the material science industry, this compound can be used in the synthesis of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The cyano group and fluorophenyl moiety can play crucial roles in binding to these targets and modulating their activity.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in disease pathways. For example, it could inhibit an enzyme that is overactive in a particular disease state, thereby exerting a therapeutic effect.
Comparison with Similar Compounds
Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate
Tert-butyl cyano(4-fluorophenyl)methylcarbamate
Uniqueness: Tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the piperidine ring and the positioning of the cyano and fluorophenyl groups. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-6-4-5-7-14(13)18/h4-7H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJWDHWKTRJWIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678152 | |
Record name | tert-Butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
726198-18-1 | |
Record name | tert-Butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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